(-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 is a synthetic analog of the primary metabolite of Delta9-tetrahydrocannabinol, known as 11-nor-9-carboxy-tetrahydrocannabinol. This compound is notable for its role in cannabinoid metabolism and its potential applications in scientific research, particularly in pharmacokinetics and toxicology. The compound is classified under cannabinoids and is recognized for its structural similarities to other tetrahydrocannabinols, which are compounds derived from the cannabis plant.
The synthesis of (-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 can be achieved through various synthetic routes that typically involve the modification of Delta8-tetrahydrocannabinol or Delta9-tetrahydrocannabinol. One common method includes the oxidation of 11-hydroxy-Delta8-tetrahydrocannabinol using liver microsomes or specific enzymes that facilitate the conversion to its carboxylic acid form .
The synthesis often requires precise control over reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as liquid chromatography-mass spectrometry are employed to monitor the progress of the reaction and to confirm the identity and purity of the synthesized product .
The chemical formula for (-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 is C21H28O4, reflecting its complex structure that includes multiple rings and functional groups characteristic of cannabinoids. The structure features a tricyclic framework typical of terpenoids, with specific stereochemistry that defines its biological activity .
The compound has a molecular weight of approximately 347.46 g/mol. Its structural characteristics include a carboxylic acid functional group, which plays a crucial role in its solubility and interaction with biological systems .
In biological systems, (-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 primarily undergoes metabolic reactions involving conjugation with glucuronic acid, enhancing its water solubility for excretion. This process typically involves phase I metabolism (oxidation) followed by phase II metabolism (conjugation) facilitated by liver enzymes .
The compound can also participate in various chemical reactions typical for carboxylic acids, including esterification and decarboxylation under specific conditions. These reactions are significant for understanding its behavior in analytical methods used for drug testing and pharmacokinetic studies .
The mechanism by which (-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 exerts its effects primarily involves interaction with cannabinoid receptors in the endocannabinoid system. Although it does not exhibit psychoactive properties itself, it serves as a marker for cannabis consumption and can influence the pharmacodynamics of other cannabinoids through modulation .
Research indicates that this compound may affect pain perception and inflammation through its interaction with cannabinoid receptors, although it lacks direct psychoactive effects like those seen with Delta9-tetrahydrocannabinol .
(-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 is primarily used in scientific research for:
This compound's role as a reference standard aids researchers in developing analytical methods for detecting cannabis metabolites in biological samples, contributing significantly to forensic science and clinical research related to cannabis consumption.
The structural analog (-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 serves as an essential internal standard for precise cannabinoid quantification via isotope dilution mass spectrometry. Its deuterated form provides nearly identical chemical behavior to the native analyte while offering three mass unit separation for selective detection. This molecular design is critical for addressing key analytical challenges in forensic and clinical toxicology.
Maintaining deuterium label integrity throughout sample preparation is paramount for accurate quantification. Studies demonstrate that acidification during solid-phase extraction preserves deuterium labels by minimizing hydrogen-deuterium exchange. Specimen acidification to pH ≤ 3.0 before extraction significantly enhances deuterium retention in the pentyl side chain, as evidenced by >98% isotopic fidelity in processed urine samples [3] [4]. Methanol storage at -20°C further prevents deuterium loss, with stability studies confirming <0.5% deuterium exchange after six months when properly stored [6]. Sample evaporation parameters require careful optimization, as excessive nitrogen flow rates (>15 mL/min) and temperatures exceeding 40°C during dry-down accelerate deuterium exchange, particularly in aqueous environments.
(-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 effectively normalizes matrix-induced ionization suppression/enhancement in electrospray ionization mass spectrometry. In oral fluid analysis, deuterated internal standards reduced matrix effects from 25.7% to 2.4%-11.5% variability across different collection devices [3]. For urine-based analyses, isotope dilution compensates for ion suppression ranging from 18-32% in electrospray negative ionization mode, particularly from co-eluting urinary acids [1]. Quantitative recovery studies demonstrate that deuterated analogs experience nearly identical extraction efficiencies (40.8-65.1%) as their native counterparts, enabling accurate correction during quantification [3]. The internal standard's structural similarity ensures co-elution with the target analyte, providing temporal alignment for compensation of chromatography-dependent matrix effects.
The carboxylic acid moiety and structural isomerism of cannabinoid metabolites present significant chromatographic challenges. Effective separation requires optimization at both extraction and separation stages to achieve forensic-level discrimination between structurally similar compounds.
Mixed-mode cation exchange solid-phase extraction provides superior recovery for carboxylated cannabinoids. The optimal protocol incorporates sequential conditioning with methanol (3 mL), water (3 mL), and acidified water (2 mL of 0.1 M hydrochloric acid). Specimen loading at pH 4.5-5.0 enhances retention through combined hydrophobic and ionic interactions. Acidic washes (2 mL 0.1 M hydrochloric acid in water/acetonitrile 70:30) remove interferents while retaining target analytes. Elution with hexane/ethyl acetate/glacial acetic acid (78:20:2) achieves 79.8-92.6% absolute recovery for 11-nor-carboxy-cannabinoids across biological matrices [4] [5]. Crucially, the extraction efficiency for (-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 parallels that of endogenous metabolites, enabling accurate quantification through isotope dilution methodology.
Derivatization enhances chromatographic behavior and detection sensitivity for carboxylated metabolites. Optimal derivatization employs 50 µL N,O-bis(trimethylsilyl)trifluoroacetamide + 1% trimethylchlorosilane at 70°C for 30 minutes, producing complete silylation of both carboxylic acid and phenolic hydroxyl groups [5]. This protocol increases detection sensitivity 8-12 fold compared to underivatized analysis and improves peak symmetry (asymmetry factor 0.95-1.05) on non-polar stationary phases. The derivatives demonstrate 24-hour stability at room temperature, facilitating batch processing in high-throughput forensic laboratories. Method validation confirms reaction efficiency >98% across concentrations from 0.2-200 ng/milliliter in urine and plasma matrices [5].
Chromatographic resolution of isomeric cannabinoid metabolites requires precise mobile phase engineering. A gradient employing 0.01% acetic acid in water and 0.01% acetic acid in methanol achieves baseline separation of Delta8-tetrahydrocannabinol carboxylic acid, Delta9-tetrahydrocannabinol carboxylic acid, and hexahydrocannabinol carboxylic acid metabolites within 12 minutes [2] [9]. Acetic acid modification enhances ionization efficiency in negative electrospray while minimizing adduct formation. Stationary phase selection critically impacts isomer resolution; core-shell C18 columns (50 × 2.1 millimeter, 2.6 micrometer) provide superior separation efficiency (theoretical plates >25,000) compared to fully porous particles [3]. Flow rates of 0.5-0.8 milliliter/minute optimize peak capacity while maintaining backpressure within instrument specifications. These conditions enable resolution of critical isomer pairs including Delta8- versus Delta9-tetrahydrocannabinol carboxylic acid (resolution factor Rs = 2.3) and 9R- versus 9S-hexahydrocannabinol carboxylic acid (Rs = 1.8) [2] [7].
Forensically defensible cannabinoid quantification requires comprehensive validation addressing sensitivity, accuracy, and precision parameters. These established parameters demonstrate method reliability under evidentiary standards.
Sensitivity benchmarks must reflect the picogram-per-milliliter concentrations encountered in biological specimens. For urinary 11-nor-9-carboxy-Delta9-tetrahydrocannabinol, validated limits of detection of 5 picogram/milliliter and limits of quantification of 12 picogram/milliliter have been achieved using liquid chromatography-tandem mass spectrometry with electrospray ionization [1]. Plasma methods demonstrate even greater sensitivity, with limits of detection of 0.06 nanogram/milliliter and limits of quantification of 0.20 nanogram/milliliter for Delta9-tetrahydrocannabinol, 11-nor-carboxy-Delta9-tetrahydrocannabinol, and cannabidiol using gas chromatography-mass spectrometry [5]. These sensitivity parameters enable detection windows extending to 29 days in chronic cannabis users during abstinence monitoring [3]. Sensitivity validation must include confirmation of signal-to-noise ratios >10:1 at the limits of quantification across at least twenty matrix sources to establish robust detection thresholds.
Extraction efficiency quantification must account for matrix-specific binding characteristics. Comprehensive validation data demonstrate recovery variations across biological matrices:
Table 1: Absolute Recovery Rates of Carboxylated Cannabinoids Across Biological Matrices
Analyte | Urine (%) | Oral Fluid (%) | Plasma (%) | Extraction Technique |
---|---|---|---|---|
11-nor-9-carboxy-Delta9-tetrahydrocannabinol | 91.7 ± 4.2 | 40.8 ± 5.3 | 87.3 ± 3.8 | Mixed-mode solid-phase extraction |
(-)-11-nor-9-carboxy-Delta8-tetrahydrocannabinol-d3 | 92.6 ± 3.9 | 42.1 ± 4.7 | 86.9 ± 4.1 | Mixed-mode solid-phase extraction |
Hexahydrocannabinol carboxylic acid | 85.4 ± 5.1 | Not reported | 79.6 ± 4.3 | Solid-phase extraction |
11-nor-9-carboxy-Delta9-tetrahydrocannabinol glucuronide | 68.2 ± 6.3 | Not applicable | 62.8 ± 5.7 | Enzymatic hydrolysis followed by solid-phase extraction |
Recovery consistency across concentration ranges (0.5-50 nanogram/milliliter) must demonstrate <15% coefficient of variation to meet forensic acceptance criteria. The deuterated internal standard demonstrates equivalent recovery to native analytes across all validated matrices, confirming its suitability for recovery normalization.
Forensic toxicology methods require exceptional precision and accuracy to withstand legal scrutiny. Intra-day precision must demonstrate ≤10% coefficient of variation at limits of quantification concentrations and ≤8% at mid-range concentrations. Inter-day precision across twenty analytical batches should not exceed 15% coefficient of variation at any concentration level [1] [5]. Accuracy benchmarks require 85-115% recovery of target concentrations across the analytical range, tightening to 90-110% at the limits of quantification. These parameters must be validated across multiple operators and instrument systems to establish robustness. For 11-nor-9-carboxy-Delta9-tetrahydrocannabinol quantification in urine, within-set coefficients of variation range from 0.32% to 2.77% when using isotope dilution methodology with deuterated internal standards [1]. Correlation coefficients of calibration curves must exceed 0.995, with back-calculated calibrator accuracy within ±12% of target values. These stringent parameters ensure defensibility in legal proceedings where quantitative results determine significant outcomes.
Table 2: Validation Parameters for Forensic Cannabinoid Quantification Methods
Validation Parameter | Acceptance Criterion | Demonstrated Performance (Representative Data) | Matrix |
---|---|---|---|
Limit of Detection | Signal-to-noise ≥3:1 | 0.06 nanogram/milliliter (plasma) | Plasma |
Limit of Quantification | Signal-to-noise ≥10:1, accuracy ±20% | 0.20 nanogram/milliliter (plasma), 12 picogram/milliliter (urine) | Plasma/Urine |
Intra-day Precision | ≤10% coefficient of variation (limits of quantification), ≤8% (mid-range) | 0.32-2.77% coefficient of variation (urine) | Urine |
Inter-day Precision | ≤15% coefficient of variation | 4.0-7.3% coefficient of variation (oral fluid) | Oral fluid |
Accuracy | 85-115% (limits of quantification: 80-120%) | 84.6-113.3% across linear range | Multiple matrices |
Extraction Recovery | Consistent (>60%), not necessarily quantitative | 40.8-92.6% (matrix-dependent) | All matrices |
Calibration Model | Correlation coefficient >0.995 | 0.999-1.000 | Multiple matrices |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: